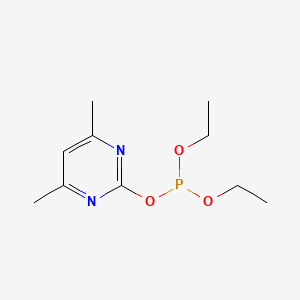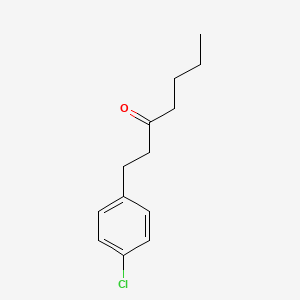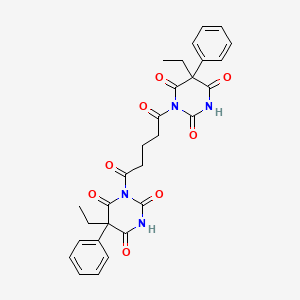![molecular formula C19H15ClO2 B14329837 Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate CAS No. 105479-99-0](/img/structure/B14329837.png)
Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate is an organic compound with a complex structure that includes a chlorophenyl group, a phenyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boron reagent with a halide under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate is unique due to its specific structural features, such as the presence of both chlorophenyl and phenyl groups, as well as the ester functional group
Propiedades
Número CAS |
105479-99-0 |
|---|---|
Fórmula molecular |
C19H15ClO2 |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate |
InChI |
InChI=1S/C19H15ClO2/c1-22-19(21)17(14-16-11-5-6-13-18(16)20)12-7-10-15-8-3-2-4-9-15/h2-6,8-9,11,13-14H,12H2,1H3 |
Clave InChI |
UAXDBZHBMSFJRW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=CC1=CC=CC=C1Cl)CC#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


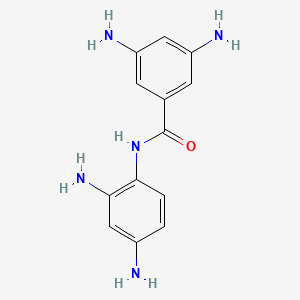
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)
![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)

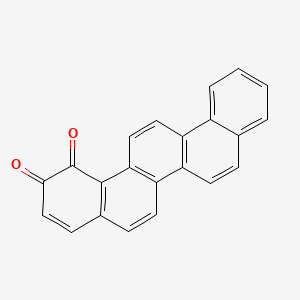
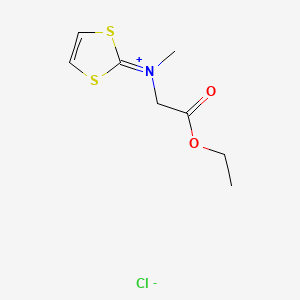
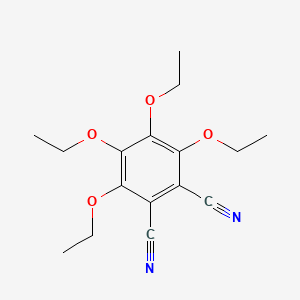
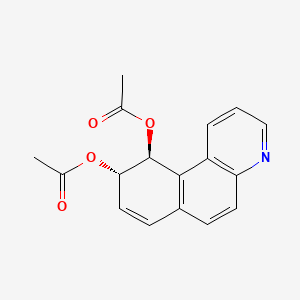
![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
